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Abstract
1-Bromo-1,1-dichloroacetone is a halogenated ketone that has been identified as a

disinfection byproduct (DBP) in drinking water treated with chlorine dioxide.[1][2][3] Its

presence in potable water, alongside other DBPs, necessitates a thorough understanding of its

chemical and toxicological properties. This document provides a comprehensive overview of 1-
Bromo-1,1-dichloroacetone, including its structural characteristics, physicochemical

properties, a proposed synthesis protocol, and predicted spectroscopic data. The guide also

touches upon its context as a disinfection byproduct and outlines a general workflow for its

analysis.

Chemical Identity and Properties
1-Bromo-1,1-dichloroacetone, with the IUPAC name 1-bromo-1,1-dichloropropan-2-one, is a

tri-halogenated derivative of acetone. Its structure features a methyl group, a carbonyl group,

and a carbon atom substituted with one bromine and two chlorine atoms.

Structural Information
The structural formula and key identifiers for 1-Bromo-1,1-dichloroacetone are summarized in

the table below.
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Identifier Value

IUPAC Name 1-Bromo-1,1-dichloropropan-2-one

Molecular Formula C₃H₃BrCl₂O

Molecular Weight 205.87 g/mol [1][2]

CAS Number 1751-16-2

SMILES CC(=O)C(Cl)(Cl)Br

Physicochemical Properties (Predicted)
Detailed experimental data on the physicochemical properties of 1-Bromo-1,1-
dichloroacetone are not readily available in the public domain. The following table presents

predicted values based on the properties of structurally similar compounds, such as 1,1-

dichloroacetone and bromoacetone.
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Property Predicted Value Notes

Boiling Point ~140-160 °C

Expected to be higher than

1,1-dichloroacetone (120 °C)

due to the larger, more

polarizable bromine atom

increasing intermolecular

forces.

Density ~1.7 - 1.8 g/mL

Expected to be significantly

denser than water, similar to

other polyhalogenated

ketones.

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(e.g., ether, acetone,

dichloromethane).

Polarity of the carbonyl group

allows for some water

solubility, but the halogenated

alkyl portion limits it.

Appearance

Predicted to be a colorless to

yellowish liquid at room

temperature.

Similar haloacetones are

liquids with a pungent odor.[4]

Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 1-Bromo-1,1-dichloroacetone is not available

in published literature. However, a plausible and logical synthetic route would involve the

electrophilic bromination of 1,1-dichloroacetone under acidic conditions. This method is

analogous to the standard synthesis of other α-halo ketones.[4]

Hypothetical Experimental Protocol: Synthesis
Reaction Scheme:

CH₃C(O)CHCl₂ + Br₂ --(H⁺ catalyst)--> CH₃C(O)CBrCl₂ + HBr

Materials:

1,1-Dichloroacetone (1.0 eq)
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Bromine (1.05 eq)

Glacial Acetic Acid (as solvent and catalyst)

Sodium Bicarbonate solution (5%, aqueous)

Anhydrous Magnesium Sulfate

Dichloromethane

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser, dissolve 1,1-dichloroacetone (1.0 eq) in glacial acetic acid.

Gently warm the mixture to 40-50 °C in a water bath.

Slowly add bromine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes. The

red-brown color of bromine should dissipate as the reaction proceeds.

After the addition is complete, continue stirring the mixture at 50 °C for an additional 2-3

hours, or until the reaction is complete as monitored by GC-MS.

Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel

containing cold water.

Extract the aqueous layer three times with dichloromethane.

Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate

solution (to neutralize the acid), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 1-Bromo-1,1-dichloroacetone.
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Disclaimer: This is a hypothetical protocol and must be thoroughly evaluated for safety and

feasibility before implementation.

Spectroscopic Analysis (Predicted)
Experimental spectra for 1-Bromo-1,1-dichloroacetone are not publicly available. The

following data is predicted based on characteristic values for the functional groups present and

analysis of similar halogenated ketones.

Predicted Spectroscopic Data
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Technique Predicted Peaks / Features

¹H NMR

A single sharp singlet is expected for the methyl

(CH₃) protons. Predicted chemical shift (δ)

would be in the range of 2.6-2.8 ppm. The

absence of adjacent protons results in a singlet

multiplicity.

¹³C NMR

Three distinct signals are predicted: - ~30-35

ppm: Methyl carbon (-CH₃). - ~70-80 ppm:

Quaternary carbon (-CBrCl₂), significantly

deshielded by the three electronegative halogen

atoms. - ~190-195 ppm: Carbonyl carbon

(C=O), characteristic for a ketone.

IR Spectroscopy

- 1720-1740 cm⁻¹: Strong, sharp absorption

band characteristic of the C=O (carbonyl)

stretch. This is the most prominent peak. - 2900-

3000 cm⁻¹: C-H stretching vibrations of the

methyl group. - 600-800 cm⁻¹: C-Cl and C-Br

stretching vibrations in the fingerprint region.

Mass Spectrometry

The mass spectrum would be characterized by

a complex molecular ion peak cluster due to the

isotopic abundances of Bromine (⁷⁹Br, ~50.7%;

⁸¹Br, ~49.3%) and Chlorine (³⁵Cl, ~75.8%; ³⁷Cl,

~24.2%). This would result in a pattern of peaks

at M, M+2, M+4, and M+6. A prominent

fragment would likely be the loss of the CBrCl₂

radical, leaving the acetyl cation [CH₃CO]⁺ at

m/z = 43.

Biological Context and Significance
Formation as a Disinfection Byproduct
1-Bromo-1,1-dichloroacetone is not produced commercially for widespread use but is formed

as an unintended byproduct during water disinfection.[1][2] The use of disinfectants like

chlorine or chlorine dioxide can lead to reactions with natural organic matter (NOM), such as
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humic and fulvic acids, present in the source water. If bromide ions are also present in the

water, a mixture of chlorinated, brominated, and mixed halo-organic compounds, including

haloacetones, can be formed.[5]

The general pathway involves the oxidation and halogenation of organic precursors present in

the water.
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Caption: Generalized formation pathway of disinfection byproducts.

Toxicological Relevance
While specific toxicological studies on 1-Bromo-1,1-dichloroacetone are limited,

haloacetones as a class are known to exhibit toxicity. Some chlorinated acetones have been

shown to be mutagenic in bacterial assays and have demonstrated toxic effects on the liver in

animal studies.[6] The presence of these compounds in drinking water is a public health

concern, prompting regulatory agencies to monitor their levels.[5][7] Further research is

required to elucidate the specific toxicological profile and potential carcinogenic risk of 1-
Bromo-1,1-dichloroacetone.

Analytical Workflow
The analysis of 1-Bromo-1,1-dichloroacetone in environmental or biological samples requires

a systematic approach to ensure accurate identification and quantification.
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Caption: Standard workflow for the analysis of volatile organic compounds in water.
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This workflow, typically involving gas chromatography coupled with mass spectrometry (GC-

MS), allows for the sensitive detection and reliable identification of halogenated byproducts like

1-Bromo-1,1-dichloroacetone, even at trace levels found in treated drinking water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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